Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that is part of the benzofuran family Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities . They may interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 234254 , which is within the optimal range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzofuran precursor.
Esterification: The carboxylic acid group at the 2-position is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.
Methylation: The methyl group at the 3-position is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced esters.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, 5-methoxy-3-methylbenzofuran-2-carboxylic acid, and 5-methoxy-3-methylbenzofuran.
Uniqueness: The specific substitution pattern of this compound imparts unique chemical properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAETWRKPSJXAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368002 |
Source
|
Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-50-7 |
Source
|
Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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